(3R,4R)-3,4-Dihydroxy-3-methyloxolan-2-one

説明

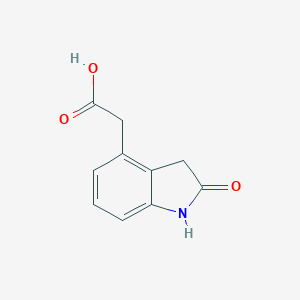

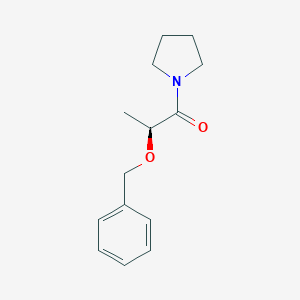

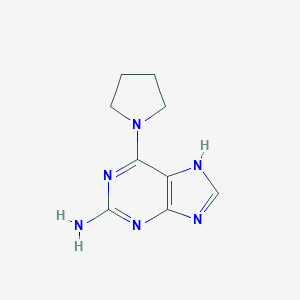

(3R,4R)-3,4-dihydroxy-3-methyloxolan-2-one (DMO) is a naturally occurring compound found in many organisms, including plants, fungi, and bacteria. It is a cyclic ketone with a molecular weight of 152.13 g/mol. DMO has been studied for its potential in a variety of scientific research applications, as well as its biochemical and physiological effects.

科学的研究の応用

Antioxidant Properties

- Novel Antioxidant Agents: A study by (Manfredini et al., 2000) highlights the design and testing of molecular combinations of antioxidants, including ascorbic acid and alpha-tocopherol analogues, which incorporate 3,4-dihydroxy compounds. These compounds demonstrated significant antioxidant effects and potential as therapeutic agents against free radical damage.

Synthesis and Material Applications

- Synthesis of Glycerin Carbonate-Based Intermediates: Research by (Benyahya et al., 2011) involves the synthesis of intermediates related to 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one. These compounds are significant for creating polyhydroxyurethanes without isocyanate, highlighting potential material applications.

Biological and Pharmaceutical Applications

- Bioactivity in Plants: The study by (Liu et al., 2019) discusses a metabolite from Bacillus subtilis that includes a compound structurally similar to 3,4-dihydroxy-3-methyl-2-pentanone. This compound is significant for inducing disease resistance in plants via various signaling pathways.

- Synthesis and Characterization of Enantiomers: The work of (Masuda et al., 2016) includes the synthesis of enantiomers related to 3,4-dihydroxyarginine, highlighting their potential inhibitory activity against nitric oxide synthase, relevant for pharmaceutical research.

作用機序

Mode of Action

It is known that the compound is inactive alone but can elicit certain behaviors when mixed with other fractions . The exact nature of these interactions and the resulting changes at the molecular level require further investigation.

Biochemical Pathways

It is known that the compound is formed through the oxidation of certain suitable starting materials into lactones, such as methyl acrylate . This is then reduced to form 2-C-Methyl-D-erythrono-1,4-lactone

Pharmacokinetics

The compound is known to be soluble in water, alcohols, and ether solvents , which may influence its bioavailability

Result of Action

It is known that the compound can elicit certain behaviors when mixed with other fractions

Action Environment

It is known that the compound is relatively safe, but appropriate use and protective measures should be taken

生化学分析

Biochemical Properties

The 2-C-Methyl-D-erythrono-1,4-lactone is involved in the mevalonate and the 2-C-methyl-D-erythritol 4-phosphate pathways, which generate the corresponding isoprenoid precursors (isopentenyl diphosphate and dimethylallyl diphosphate), as well as the late pathways that lead to sesquiterpene lactone biosynthesis . The enzymes and proteins it interacts with are yet to be fully identified.

Cellular Effects

It is known to play a crucial role in the biosynthesis of sesquiterpene lactones, which are involved in various cellular processes .

Molecular Mechanism

The molecular mechanism of 2-C-Methyl-D-erythrono-1,4-lactone involves its conversion from suitable starting materials such as methyl acrylate through oxidation reactions. It is then reduced to form 2-C-Methyl-D-erythrono-1,4-lactone

Metabolic Pathways

2-C-Methyl-D-erythrono-1,4-lactone is involved in the mevalonate and the 2-C-methyl-D-erythritol 4-phosphate pathways, which generate the corresponding isoprenoid precursors . The specific enzymes or cofactors it interacts with and its effects on metabolic flux or metabolite levels are yet to be fully identified.

特性

IUPAC Name |

3,4-dihydroxy-3-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-5(8)3(6)2-9-4(5)7/h3,6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTGZAWPVDWARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(COC1=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466785 | |

| Record name | 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63700-30-1, 18465-71-9 | |

| Record name | 2(3H)-Furanone, dihydro-3,4-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-C-Methyl-1,4-erythrono-D-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029884 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 2-C-Methyl-D-erythrono-1,4-lactone?

A: 2-C-Methyl-D-erythrono-1,4-lactone acts as an oviposition stimulant for the swallowtail butterfly species Papilio bianor. This compound is found in the leaves of the Orixa japonica plant, a major host for P. bianor larvae. Interestingly, while the compound itself doesn't induce oviposition, it triggers this behavior when combined with other fractions extracted from the plant. [] This suggests a synergistic effect between 2-C-Methyl-D-erythrono-1,4-lactone and other yet unidentified components in the plant that ultimately influence the butterfly's egg-laying choices.

Q2: Are there any known synthetic routes for 2-C-Methyl-D-erythrono-1,4-lactone?

A: Yes, several synthetic approaches for 2-C-Methyl-D-erythrono-1,4-lactone have been developed. Notably, a new synthetic method for this compound was reported, providing an alternative route for its preparation. [, ] Additionally, an efficient chemo-, regio-, and enantioselective hydrolysis of (±)-2,3-di-O-acetyl-2-C-methyl-d-erythrono-1,4-lactone catalyzed by Amano PS allows the preparation of (−)-2-C-Methyl-D-erythrono-1,4-lactone. [] These synthetic methods provide valuable tools for obtaining this biologically relevant compound and exploring its properties further.

Q3: Is 2-C-Methyl-D-erythrono-1,4-lactone found in other plant species besides Orixa japonica?

A: Research indicates that (−)-2-C-Methyl-D-erythrono-1,4-lactone has also been isolated from Astragalus lusitanicus Lam., commonly known as Portuguese milk-vetch. [] This finding suggests a potentially wider distribution of this compound in the plant kingdom and raises questions about its ecological roles in different plant species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)